

Application Note: Quantitative Analysis of 10-methyltridecanoyl-CoA by LC-MS/MS

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Compound of Interest

Compound Name: **10-methyltridecanoyl-CoA**

Cat. No.: **B15547975**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

10-methyltridecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. Accurate quantification of this and other acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in disease. This document provides a detailed protocol for the sensitive and specific quantification of **10-methyltridecanoyl-CoA** in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain acyl-CoAs. [\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle

This method employs reversed-phase liquid chromatography for the separation of **10-methyltridecanoyl-CoA** from other endogenous molecules. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[\[1\]](#)[\[3\]](#) A stable isotope-labeled or odd-chain acyl-CoA is used as an internal standard (ISTD) to ensure accuracy and precision. [\[2\]](#)[\[4\]](#)

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

Acyl-CoAs are susceptible to degradation, so it is critical to perform the extraction quickly and at low temperatures.[1]

- Materials:

- Biological sample (e.g., tissue homogenate, cell lysate)
- Internal Standard (ISTD) spiking solution (e.g., 10 μ M Pentadecanoyl-CoA (C15:0-CoA) in methanol:water (1:1, v/v))[2]
- Pre-chilled (-20°C) extraction solvent: acetonitrile:isopropanol:methanol (3:1:1, v/v/v)[1]
- 100 mM potassium phosphate monobasic (KH₂PO₄), pH 4.9[1]

- Protocol:

- For tissue samples, weigh approximately 20-40 mg of frozen tissue.[1] For cell samples, use a cell pellet containing a known number of cells.
- In a 2 mL microcentrifuge tube, add 0.5 mL of cold 100 mM KH₂PO₄ buffer.[1]
- Spike the sample with a known amount of the ISTD solution (e.g., 20 μ L of 10 μ M C15:0-CoA).[2]
- Add 0.5 mL of the cold extraction solvent.[1]
- Homogenize the sample on ice using a mechanical homogenizer.[1]
- Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.[1]
- Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[1]
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[2]

- Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95% Mobile Phase A).
- Vortex briefly and centrifuge at high speed to pellet any insoluble material.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[\[2\]](#)

2. LC-MS/MS Analysis

- Instrumentation:
 - HPLC or UPLC system
 - Triple quadrupole mass spectrometer with an ESI source[\[2\]\[3\]](#)
- Liquid Chromatography Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
 - Mobile Phase A: 10 mM Ammonium Hydroxide in Water[\[1\]](#)
 - Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile[\[1\]](#)
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C

- Desolvation Temperature: 400°C
- Collision Gas: Argon

Data Presentation

Table 1: LC Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
8.0	5	95
10.0	5	95
10.1	95	5
12.0	95	5

Table 2: MRM Transitions and MS Parameters

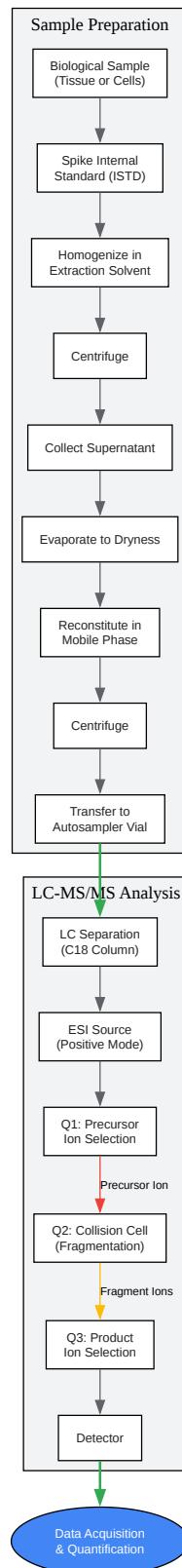
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
10-methyltridecanoyl-CoA	980.6	473.1	100	35
C15:0-CoA (ISTD)	992.6	485.1	100	35

Note: The precursor ion for **10-methyltridecanoyl-CoA** is calculated based on its chemical formula (C₃₅H₆₄N₇O₁₇P₃S). Product ions are based on the characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety, a common fragmentation pattern for acyl-CoAs.^[3] [5] The specific collision energy should be optimized for the instrument being used.

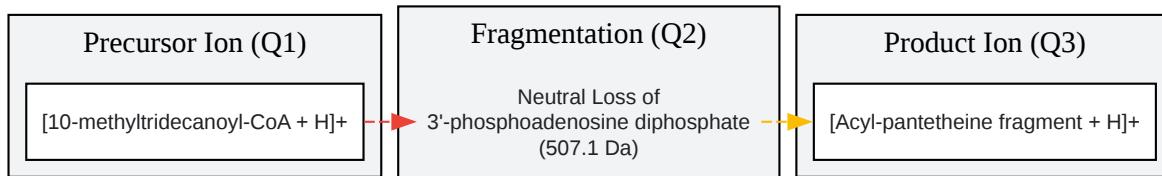
Table 3: Method Performance Characteristics (Example Data)

Parameter	10-methyltridecanoyl-CoA
Linearity (r^2)	> 0.995
LLOQ (pmol on column)	0.5
ULOQ (pmol on column)	500
Precision (%RSD)	< 15%
Accuracy (%Recovery)	85-115%

Visualization

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Caption: Workflow for the quantitative analysis of **10-methyltridecanoyl-CoA**.



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Caption: MRM fragmentation pathway for acyl-CoAs.

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